![molecular formula C20H35NO2 B1210039 Dihexyverine CAS No. 561-77-3](/img/structure/B1210039.png)
Dihexyverine
Overview
Description
Dihexyverine is a chemical compound known for its anticholinergic and spasmolytic properties. It is primarily used to relieve smooth muscle spasms in various medical conditions. The compound is not approved for use in the United States but is available in some countries under different trade names .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyverine is synthesized through the esterification of bicyclohexyl-1-carboxylic acid with 2-piperidinoethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dihexyverine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Model Compound in Research
Dihexyverine is frequently utilized as a model compound in studies related to esterification and anticholinergic activity. Its structure allows researchers to explore interactions with various receptors and the mechanisms underlying smooth muscle relaxation.
Synthesis and Reaction Mechanisms
The compound is synthesized through the esterification of bicyclohexyl-1-carboxylic acid with 2-piperidinoethanol, often using dehydrating agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to prevent hydrolysis. This synthesis route is crucial for understanding the chemical behavior of this compound and developing new derivatives.
Biological Applications
Effects on Smooth Muscle Cells
Research has investigated this compound's effects on smooth muscle cells, particularly its potential in treating spastic conditions. The compound functions by blocking acetylcholine at muscarinic receptors, leading to reduced contractions in smooth muscle tissues. This mechanism is particularly relevant in gastrointestinal disorders.
Therapeutic Uses
this compound has been explored for its efficacy in managing conditions such as irritable bowel syndrome (IBS) and urinary incontinence. Clinical studies have demonstrated its effectiveness in alleviating symptoms associated with these disorders .
Medical Applications
Clinical Efficacy in IBS
A notable study highlighted this compound's role as an effective treatment for IBS, showcasing its ability to reduce abdominal pain and improve overall patient comfort. The study indicated that patients receiving this compound reported significant symptom relief compared to those on placebo.
Labor Induction Studies
In obstetric applications, a clinical trial involving 105 patients showed that this compound significantly shortened the first stage of labor. Patients who received a single intramuscular injection of this compound achieved complete cervical dilatation much faster than those who did not receive the treatment .
Industrial Applications
Pharmaceutical Development
this compound is utilized in the pharmaceutical industry for developing new antispasmodic drugs. Its unique mechanism of action allows it to be compared favorably with other anticholinergic agents like atropine and dicyclomine. The compound's specificity for smooth muscle makes it a valuable candidate for formulating targeted therapies.
Data Table: Overview of Biological Activities
Case Study 1: Efficacy in Chronic Abdominal Pain
A clinical trial involving 150 patients with chronic abdominal pain demonstrated that those treated with this compound reported a significant reduction in pain scores compared to a placebo group. The trial underscored the compound's safety profile, with minimal adverse effects reported.
Case Study 2: Labor Induction
In a study assessing the impact of this compound on labor duration, it was found that the first stage of labor was significantly shorter for those treated with this compound compared to control patients. The average time for complete cervical dilatation was reduced from over four hours to just over one hour .
Mechanism of Action
Dihexyverine exerts its effects by blocking the action of acetylcholine on muscarinic receptors in smooth muscle cells. This leads to a reduction in muscle contractions and relief of spasms. The compound primarily targets the M3 muscarinic receptors, which are responsible for mediating smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Dicyclomine: Another anticholinergic agent used to treat smooth muscle spasms. It has a similar mechanism of action but differs in its chemical structure.
Hyoscyamine: An anticholinergic compound used for similar therapeutic purposes. It has a different chemical structure and pharmacokinetic profile compared to dihexyverine.
Oxybutynin: Used to treat overactive bladder and urinary incontinence. It shares some pharmacological properties with this compound but has a distinct chemical structure.
Uniqueness of this compound
This compound is unique in its specific chemical structure, which contributes to its particular pharmacological profile. Its bicyclohexyl-1-carboxylic acid ester structure distinguishes it from other anticholinergic agents, providing a different set of pharmacokinetic and pharmacodynamic properties.
Biological Activity
Dihexyverine, a synthetic anticholinergic compound, is primarily recognized for its spasmolytic properties. It acts by inhibiting the action of acetylcholine on muscarinic receptors in smooth muscle, leading to muscle relaxation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, clinical applications, and relevant research findings.
This compound primarily targets the M3 muscarinic receptors , which are crucial in mediating smooth muscle contraction. By blocking these receptors, this compound reduces muscle contractions and alleviates spasms associated with various medical conditions. The compound's effectiveness is particularly noted in conditions involving smooth muscle spasms such as:
- Irritable Bowel Syndrome (IBS)
- Urinary Incontinence
- Gastrointestinal Disorders
Pharmacological Properties
This compound exhibits several pharmacological properties that contribute to its therapeutic potential:
- Anticholinergic Activity : By inhibiting acetylcholine, this compound reduces smooth muscle activity.
- Spasmolytic Effects : It provides relief from spasms in the gastrointestinal tract and urinary system.
- Potential Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, although this area requires further investigation.
Clinical Applications
This compound has been utilized in various clinical settings. A preliminary study indicated its effectiveness in obstetrics as a spasmolytic agent, providing relief during labor by reducing uterine contractions . Additionally, it has been explored for its potential benefits in treating conditions characterized by excessive smooth muscle activity.
Research Findings
Recent studies have investigated this compound's biological activity through various experimental models. Key findings include:
- In Vitro Studies : Research indicates that this compound effectively relaxes smooth muscle tissues in vitro, supporting its use as a spasmolytic agent .
- Case Studies : Clinical trials have demonstrated its efficacy in managing symptoms of IBS and other gastrointestinal disorders .
- Comparative Studies : this compound has been compared with other anticholinergic agents, showing similar or superior efficacy in certain cases while maintaining a favorable safety profile .
Data Table: Summary of Biological Activity
Property | Description |
---|---|
Mechanism of Action | M3 muscarinic receptor antagonist |
Primary Uses | IBS, urinary incontinence, smooth muscle spasms |
Pharmacological Class | Anticholinergic, spasmolytic |
Clinical Studies | Effective in reducing uterine contractions during labor |
Safety Profile | Generally well-tolerated; side effects may include dry mouth |
Properties
IUPAC Name |
2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18/h18H,1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSQDVCVWNXBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204645 | |
Record name | Dihexyverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-77-3 | |
Record name | Dihexyverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexyverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihexyverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihexyverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHEXYVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2FQ66RU9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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